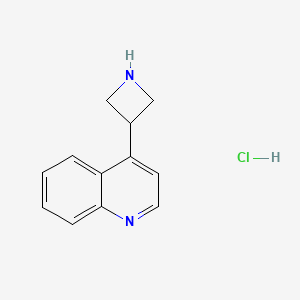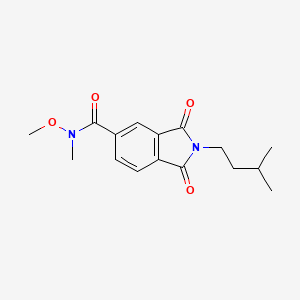
4-(3-Azetidinyl)quinoline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azetidinyl)quinoline Hydrochloride is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The incorporation of the azetidine ring, a four-membered nitrogen-containing heterocycle, adds unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azetidinyl)quinoline Hydrochloride typically involves the formation of the quinoline core followed by the introduction of the azetidine ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives to form quinoline. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
化学反应分析
Types of Reactions: 4-(3-Azetidinyl)quinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
4-(3-Azetidinyl)quinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(3-Azetidinyl)quinoline Hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process, while the azetidine ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Quinoline: A parent compound with similar biological activities but lacking the azetidine ring.
Azetidine: A four-membered nitrogen-containing heterocycle with unique reactivity but lacking the quinoline core.
Quinolone: A derivative with broad-spectrum antibiotic properties.
Uniqueness: 4-(3-Azetidinyl)quinoline Hydrochloride combines the properties of both quinoline and azetidine, resulting in enhanced biological activities and unique chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC 名称 |
4-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-12-11(3-1)10(5-6-14-12)9-7-13-8-9;/h1-6,9,13H,7-8H2;1H |
InChI 键 |
VOGTXGSUSFOILJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=NC3=CC=CC=C23.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)


![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)








![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)
